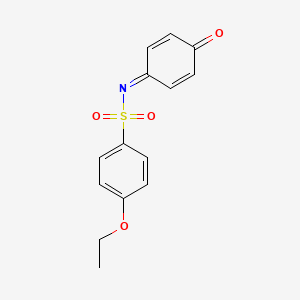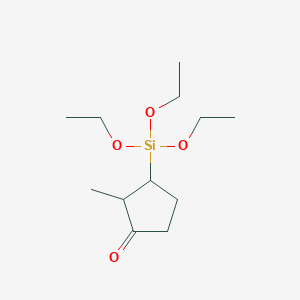
N-Acetyl-3-(nitrosulfanyl)-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-3-(nitrosulfanyl)-L-valine: is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a nitrosulfanyl group, and the amino acid L-valine. The combination of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-3-(nitrosulfanyl)-L-valine typically involves the acetylation of L-valine followed by the introduction of the nitrosulfanyl group. The acetylation can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The nitrosulfanyl group can be introduced through a reaction with nitrosyl chloride or other nitrosating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation and nitrosation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-3-(nitrosulfanyl)-L-valine undergoes various chemical reactions, including:
Oxidation: The nitrosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The nitrosulfanyl group can be reduced to form thiol derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reagents like acetic anhydride and acetyl chloride are employed.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various acylated derivatives.
Applications De Recherche Scientifique
N-Acetyl-3-(nitrosulfanyl)-L-valine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and regulation.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-3-(nitrosulfanyl)-L-valine involves its interaction with various molecular targets and pathways. The nitrosulfanyl group can release nitric oxide, which is a signaling molecule involved in various physiological processes. The acetyl group can modulate the activity of enzymes and proteins by acetylation. The L-valine moiety can interact with amino acid transporters and receptors, influencing cellular uptake and metabolism.
Comparaison Avec Des Composés Similaires
N-Acetyl-3-methylhistidine: An acetylated derivative of 3-methylhistidine with similar acetylation properties.
N-Acetyl-3,5-diaryl-2-pyrazolines: Compounds with acetyl groups and aromatic rings, used in cancer research.
N-Acylphenylalanine: A compound with an acyl group and the amino acid phenylalanine, studied for its biological activities.
Uniqueness: N-Acetyl-3-(nitrosulfanyl)-L-valine is unique due to the presence of the nitrosulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other acetylated amino acids and makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
168207-37-2 |
|---|---|
Formule moléculaire |
C7H12N2O5S |
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-methyl-3-nitrosulfanylbutanoic acid |
InChI |
InChI=1S/C7H12N2O5S/c1-4(10)8-5(6(11)12)7(2,3)15-9(13)14/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m1/s1 |
Clé InChI |
GTMKBVNAJMQYKF-RXMQYKEDSA-N |
SMILES isomérique |
CC(=O)N[C@H](C(=O)O)C(C)(C)S[N+](=O)[O-] |
SMILES canonique |
CC(=O)NC(C(=O)O)C(C)(C)S[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)


![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)oxy]propan-1-ol](/img/structure/B12557900.png)
![1-Octadec-9-enyl-3-[4-[[4-(octadec-9-enylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B12557901.png)



![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)

![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
